3,4-Methylenedioxy PV8 (hydrochloride)
Description
Contextualization within Novel Psychoactive Substances Research
3,4-Methylenedioxy PV8 is categorized as a Novel Psychoactive Substance (NPS). policija.si NPS are compounds that are not controlled by international drug conventions but may pose a public health threat. This classification places it within a group of substances that are monitored by forensic and public health organizations worldwide. A 2022 review identified MDPV8 (a synonym) as an analog of other synthetic cathinones like PV8 and MDPHP, distinguished by its 3,4-methylenedioxy group and an elongated alkyl side chain. nih.gov This structural relationship is a key area of study in NPS research, as minor modifications to known psychoactive compounds can lead to new substances with different properties.
Historical Trajectory of Research on 3,4-Methylenedioxy PV8 (hydrochloride)
The historical timeline of this compound in a formal research context is primarily documented through its emergence in forensic and analytical reports rather than in initial synthesis publications.
The first documented identifications of 3,4-Methylenedioxy PV8 in the illicit market appeared in 2019. A review article noted its first identification in Sweden in September 2019. nih.gov The U.S. Drug Enforcement Administration's (DEA) National Forensic Laboratory Information System (NFLIS) also began recording reports of the substance in 2019. usdoj.gov An April 2021 announcement from the DEA's NFLIS detailed that information about the substance was first shared among participants of the Synth-Opioids forum on February 18, 2021, following its detection in a suspected cocaine sample. usdoj.gov The Center for Forensic Science Research & Education (CFSRE) reported identifying the compound in toxicology cases starting in May 2020. cfsre.org A public database entry for the compound was created on April 8, 2018, predating its first forensic identifications. nih.gov
The term "research chemical" is frequently applied to 3,4-Methylenedioxy PV8 in the scientific and commercial literature. policija.si This designation signifies that the compound is sold for laboratory research use only and is not intended for human or veterinary use. usdoj.gov It is available commercially as a certified reference material, which is essential for the development and validation of analytical methods in toxicology and forensic laboratories. usdoj.govecddrepository.org
Positioning of 3,4-Methylenedioxy PV8 (hydrochloride) within Contemporary Chemical Science
In contemporary chemical science, 3,4-Methylenedioxy PV8 is primarily studied for its analytical and pharmacological properties to aid in its identification and to understand its mechanism of action.
Detailed analytical data has been published to facilitate its identification in seized materials. A 2019 report from the National Forensic Laboratory in Slovenia provided nuclear magnetic resonance (NMR) data, including ¹H and ¹³C NMR spectra, for its characterization. policija.si The CFSRE has published detailed analytical procedures for its identification using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). cfsre.org
Pharmacological research has focused on its interaction with monoamine transporters. A 2022 study characterized the effects of 28 new psychoactive stimulants on the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The study found that 3,4-Methylenedioxy PV8 was an inhibitor of these transporters. Notably, it was one of the exceptions to the common potency preference for stimulants (DAT > NET > SERT), indicating a different pharmacological profile compared to many other cathinones. usdoj.gov
Chemical Compound Information
| Compound Name | Other Names/Synonyms |
| 3,4-Methylenedioxy PV8 (hydrochloride) | MD-PV8, MDPEP, 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one |
| PV8 | alpha-PHPP |
| MDPHP | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one |
| Cathinone (B1664624) | - |
| Cocaine | - |
| Dopamine | - |
| Serotonin | - |
| Norepinephrine | - |
Analytical Data for 3,4-Methylenedioxy PV8
| Analytical Technique | Key Findings/Parameters | Source |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Utilized for identification in forensic laboratories. | cfsre.org |
| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | Retention Time: 6.58 min; Molecular Ion [M+H]⁺: 304.1907. | cfsre.org |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra available for structural confirmation. | policija.si |
Pharmacological Data: Monoamine Transporter Inhibition
| Transporter | Activity | Note |
| Dopamine Transporter (DAT) | Inhibitor | Exception to the typical DAT > NET > SERT potency preference for stimulants. usdoj.gov |
| Serotonin Transporter (SERT) | Inhibitor | Exception to the typical DAT > NET > SERT potency preference for stimulants. usdoj.gov |
| Norepinephrine Transporter (NET) | Inhibitor | Exception to the typical DAT > NET > SERT potency preference for stimulants. usdoj.gov |
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylheptan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3.ClH/c1-2-3-4-7-15(19-10-5-6-11-19)18(20)14-8-9-16-17(12-14)22-13-21-16;/h8-9,12,15H,2-7,10-11,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPDCJHJHGDHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346601 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24646-39-7 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Chemical Classification of 3,4 Methylenedioxy Pv8 Hydrochloride
Systematic Naming and Synonyms in Chemical Literature
The compound 3,4-Methylenedioxy PV8 (hydrochloride) is known in scientific literature by its systematic IUPAC name: 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride. caymanchem.comcfsre.orgciteab.comlgcstandards.comlgcstandards.com It is also referenced by a number of synonyms, including MD-PV8, MDPEP, MDPV two carbon homolog, and Methylenedioxy Pyrovalerone two carbon homolog. caymanchem.comcfsre.orglabchem.com.myglpbio.com The Chemical Abstracts Service (CAS) number for the hydrochloride form is 24646-39-7. caymanchem.comcfsre.orglgcstandards.comlgcstandards.commedchemexpress.cn The base compound has a CAS number of 746541-09-3. usdoj.govnih.gov
| Identifier | Value |
| Systematic Name | 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride |
| Common Synonyms | 3,4-MD-α-PHP, 3,4-MDPHP, 3,4-Methylenedioxy-α-Pyrrolidinohexiophenone caymanchem.com |
| CAS Number | 24646-39-7 (hydrochloride) caymanchem.com |
| Molecular Formula | C18H25NO3 • HCl caymanchem.com |
| Molecular Weight | 339.9 g/mol caymanchem.com |
Categorization as a Pyrrolidine-Containing Synthetic Cathinone (B1664624) (PSC)
3,4-Methylenedioxy PV8 is classified as a pyrrolidine-containing synthetic cathinone (PSC). medchemexpress.com This classification is based on its chemical structure, which is derived from cathinone, a naturally occurring stimulant found in the Khat plant. cfsre.org Synthetic cathinones are characterized by a β-keto-phenethylamine core, and the "pyrrolidine-containing" subclass specifically includes a pyrrolidine (B122466) ring attached to the alpha-carbon. nih.goviucr.org 3,4-Methylenedioxy PV8 fits this structural template, positioning it within this specific group of synthetic stimulants. cfsre.org
Structural Relationships with Analogues within the Synthetic Cathinone Class
The structure of 3,4-Methylenedioxy PV8 is closely related to a number of other synthetic cathinones, with variations in the alkyl side chain, the aromatic ring substitution, and the amino group creating a wide array of analogues.
3,4-Methylenedioxy PV8 is a structural analogue of 3,4-methylenedioxypyrovalerone (MDPV). caymanchem.comcaymanchem.com Both molecules share the same 3,4-methylenedioxy-substituted phenyl ring, a ketone group at the beta-position, and a pyrrolidine ring. usdoj.govwikipedia.org The primary structural difference lies in the length of the alkyl side chain. MDPV has a pentyl backbone (a five-carbon chain including the carbonyl carbon), whereas 3,4-Methylenedioxy PV8 has a heptyl backbone (a seven-carbon chain). caymanchem.comwikipedia.org This extension of the alkyl chain by two carbons is why it is sometimes referred to as the "MDPV two carbon homolog". caymanchem.comcfsre.org Other related analogues that share the 3,4-methylenedioxy moiety but have different alkyl chain lengths include 3',4'-methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) and 3',4'-methylenedioxy-α-pyrrolidinobutiophenone (MDPBP). wikipedia.orgwikipedia.orgnih.gov
The length of the α-alkyl side chain is a common point of variation among synthetic cathinones. Starting from a common pyrovalerone structure, shortening or extending this chain results in different compounds. For instance, α-pyrrolidinopentiophenone (α-PVP) is a well-known synthetic cathinone with a pentyl side chain. nih.govwikipedia.org Extending this chain by one carbon results in α-pyrrolidinohexanophenone (α-PHP or PV-7), and a further extension leads to α-pyrrolidinoheptanophenone (α-PHPP or PV-8). nih.gov 3,4-Methylenedioxy PV8, also known as 3,4-MDPHP, is the 3,4-methylenedioxy analogue of α-PHP. caymanchem.comiiab.mebris.ac.uk
While 3,4-Methylenedioxy PV8 itself contains a pyrrolidine ring, the broader class of synthetic cathinones includes analogues where this ring is modified or replaced. For example, in some synthetic cathinones, the pyrrolidine ring can be opened or substituted. However, the defining feature of the pyrovalerone subclass, to which 3,4-Methylenedioxy PV8 belongs, is the presence of the intact pyrrolidine ring. nih.govresearchgate.net Modifications to this ring would place the resulting compound into a different subclass of synthetic cathinones.
Synthetic Chemistry Approaches for 3,4 Methylenedioxy Pv8 Hydrochloride and Analogues
Chemical Synthesis Pathways for 3,4-Methylenedioxy PV8 (hydrochloride)
The general synthetic route for α-pyrrolidinophenones, including 3,4-Methylenedioxy PV8 (hydrochloride), typically involves a multi-step process. A common and straightforward pathway starts with a suitably substituted aromatic ketone, which undergoes α-bromination followed by nucleophilic substitution with pyrrolidine (B122466). The resulting α-pyrrolidinoketone is then often converted to its hydrochloride salt for improved stability and handling.
A prevalent method for synthesizing compounds like 3,4-Methylenedioxy PV8 and its analogues begins with a substituted benzaldehyde (B42025). acs.org For instance, the synthesis of pyrovalerone analogues often follows a route first described in the 1960s. researchgate.net This typically involves the reaction of a substituted benzaldehyde with a Grignard reagent to form a secondary alcohol. This alcohol is then oxidized to the corresponding ketone. The ketone subsequently undergoes α-bromination, and the resulting α-bromoketone is reacted with pyrrolidine to yield the final product. researchgate.net
In the specific case of 3,4-Methylenedioxy PV8, the synthesis would likely start from 3,4-methylenedioxyacetophenone. This starting material can be subjected to a Mannich reaction with paraformaldehyde and pyrrolidine hydrochloride to yield the desired product. researchgate.net Alternatively, an α-bromination of a suitable heptanophenone (B155562) precursor followed by reaction with pyrrolidine would also lead to the formation of 3,4-Methylenedioxy PV8.
Table 1: General Synthetic Pathway for α-Pyrrolidinophenones
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Friedel-Crafts Acylation (optional) | Substituted Benzene, Acyl Halide, Lewis Acid (e.g., AlCl₃) | Substituted Acetophenone (B1666503) |
| 2 | α-Bromination | Substituted Ketone, Bromine (Br₂) or N-Bromosuccinimide (NBS) | α-Bromoketone |
| 3 | Nucleophilic Substitution | α-Bromoketone, Pyrrolidine | α-Pyrrolidinoketone (Free Base) |
| 4 | Salt Formation | α-Pyrrolidinoketone, Hydrochloric Acid (HCl) | α-Pyrrolidinoketone Hydrochloride |
Exploration of Precursor Compounds in Synthesis
A key and commonly used precursor for the synthesis of 3,4-methylenedioxy substituted cathinones is piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) . acs.org This compound serves as a versatile starting point for introducing the 3,4-methylenedioxy moiety onto the phenyl ring of the final product. From piperonal, the corresponding ketone can be prepared, which then enters the main synthetic pathway. acs.orgissuu.com
Another important precursor is 3,4-methylenedioxyacetophenone . This compound can be synthesized through various methods, including the oxidation of 3,4-methylenedioxy-ethylbenzene or through a Friedel-Crafts acylation of 1,2-methylenedioxybenzene. A method for preparing 3,4-methylenedioxyphenol from 3,4-methylenedioxyacetophenone has also been described, highlighting the utility of this ketone as a versatile intermediate. google.com Once obtained, 3,4-methylenedioxyacetophenone can be elaborated to the target α-pyrrolidinoheptanophenone structure.
The synthesis of various pyrovalerone analogues has been achieved using commercially available or readily synthesized ketones as precursors. researchgate.net The availability of these precursors is a significant factor in the clandestine production of related new psychoactive substances.
Table 2: Key Precursor Compounds for 3,4-Methylenedioxy PV8 Synthesis
| Precursor Compound | Chemical Structure | Role in Synthesis |
| Piperonal (3,4-Methylenedioxybenzaldehyde) | C₈H₆O₃ | Starting material for introducing the 3,4-methylenedioxy phenyl group. acs.org |
| 3,4-Methylenedioxyacetophenone | C₉H₈O₃ | A key ketone intermediate that can be α-functionalized. google.com |
| Pyrrolidine | C₄H₉N | Provides the characteristic pyrrolidine ring of the final compound. |
| 1-Bromoheptane | C₇H₁₅Br | Can be used in a Grignard reaction with piperonal to form the alkyl side chain. |
Development of In-House Reference Standards via Chemical Synthesis
The rapid emergence of new psychoactive substances like 3,4-Methylenedioxy PV8 necessitates the availability of pure, well-characterized reference materials for forensic and research purposes. unodc.orgunodc.org Due to the often-limited commercial availability of these standards, in-house synthesis is a crucial capability for analytical laboratories. europa.eu The synthesis of a reference standard for 3,4-Methylenedioxy PV8 would follow the general synthetic pathways previously described.
The process of developing an in-house reference standard involves not only the chemical synthesis but also rigorous purification and characterization to confirm its identity and purity. unodc.org Purification is typically achieved through techniques such as recrystallization or column chromatography.
The characterization of the synthesized reference material is paramount and involves a suite of analytical techniques. researchgate.netresearchgate.net These include:
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and to obtain the mass spectrum of the compound, which provides information about its molecular weight and fragmentation pattern. researchgate.netcfsre.org
Liquid Chromatography-Mass Spectrometry (LC-MS): Another powerful technique for purity assessment and structural elucidation. cfsre.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To definitively determine the chemical structure of the compound by analyzing the magnetic properties of its atomic nuclei. issuu.comresearchgate.net
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. europa.eu
For a compound to be considered a certified reference material, its synthesis and characterization must be performed under strict quality control measures, often adhering to standards such as ISO 17034. caymanchem.com
Strategies for Stereoselective Synthesis of Enantiomers
3,4-Methylenedioxy PV8 possesses a chiral center at the α-carbon, meaning it can exist as two enantiomers (R and S forms). It is well-established that the pharmacological activity of chiral cathinones can differ significantly between enantiomers. Therefore, methods for the stereoselective synthesis of each enantiomer are of high scientific interest.
One effective strategy for stereoselective synthesis is the use of a chiral pool approach . This involves starting the synthesis with an enantiomerically pure precursor. For example, the stereoselective synthesis of the enantiomers of MDPV has been reported using S- and R-norvaline as the chiral starting materials. A similar approach could be adapted for 3,4-Methylenedioxy PV8 by utilizing the corresponding enantiomerically pure amino acid with a longer alkyl chain.
Another common method is asymmetric reduction of a prochiral ketone precursor. This can be achieved using chiral reducing agents or catalysts. For instance, the asymmetric reduction of a ketone can produce a chiral alcohol, which can then be converted to the desired enantiomerically enriched cathinone (B1664624).
Chiral resolution of a racemic mixture is another viable strategy. This can be accomplished by reacting the racemic cathinone with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Alternatively, chiral chromatography can be employed to separate the enantiomers. For example, an enantioselective liquid chromatography method has been developed to monitor the enantiomers of MDPV. nih.gov
Table 3: Approaches for Stereoselective Synthesis
| Strategy | Description | Example Application |
| Chiral Pool Synthesis | Utilizes an enantiomerically pure starting material to introduce chirality. nih.govchemrxiv.org | Synthesis of MDPV enantiomers from S- and R-norvaline. |
| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer over the other. nih.gov | Asymmetric reduction of a prochiral ketone precursor. |
| Chiral Resolution | Separates a racemic mixture into its individual enantiomers. nih.govresearchgate.net | Separation of enantiomers using chiral chromatography or by forming diastereomeric salts. |
Rational Design and Synthesis of Novel Analogues for Structure-Activity Relationship Studies
The rational design and synthesis of novel analogues of 3,4-Methylenedioxy PV8 are crucial for understanding its structure-activity relationships (SAR). nih.govnih.gov By systematically modifying the chemical structure and observing the resulting changes in biological activity, researchers can identify the key molecular features responsible for its effects.
One of the primary areas for modification in α-pyrrolidinophenones is the length of the α-alkyl chain . acs.org Studies on other α-pyrrolidinophenones have shown that increasing the alkyl chain length can significantly impact potency. acs.orgnih.gov For example, the inhibitory potency at the dopamine (B1211576) transporter (DAT) has been shown to increase with the elongation of the aliphatic side chain in some series. acs.org Therefore, synthesizing a series of 3,4-methylenedioxy-α-pyrrolidinophenones with varying alkyl chain lengths (e.g., propyl, butyl, hexyl) would provide valuable SAR data.
Another key area for modification is the phenyl ring . nih.gov The 3,4-methylenedioxy group is a common feature in many psychoactive compounds. Replacing or modifying this group can have profound effects on activity. For instance, analogues could be synthesized with other substituents on the phenyl ring, such as methoxy, fluoro, or chloro groups, to probe the electronic and steric requirements for activity at various biological targets. nih.gov The synthesis of such analogues would likely follow similar synthetic routes, starting from the appropriately substituted benzaldehyde or acetophenone precursor.
The pyrrolidine ring itself can also be modified. For example, replacing it with other cyclic amines like piperidine (B6355638) or azepane can provide insights into the steric and conformational requirements of the nitrogen-containing ring for optimal activity.
The data obtained from these SAR studies are essential for predicting the pharmacological profiles of new, unscheduled analogues and for the development of potential therapeutic agents based on the cathinone scaffold.
Pharmacological Investigations of 3,4 Methylenedioxy Pv8 Hydrochloride
Structure-Activity Relationships (SAR) in Monoamine Transporter Interactions
The specific structural features of synthetic cathinones play a crucial role in determining their affinity and selectivity for the different monoamine transporters. nih.govresearchgate.net For pyrovalerone derivatives, the length of the α-carbon chain, the nature of the amino group, and substitutions on the phenyl ring all influence pharmacological activity. acs.orgnih.gov
The presence of a 3,4-methylenedioxy group on the phenyl ring is a common structural modification in synthetic cathinones, intended to mimic the structure of compounds like 3,4-methylenedioxymethamphetamine (MDMA). frontiersin.org In the pyrovalerone series, the impact of this moiety on transporter affinity is complex and appears to be dependent on the specific transporter and the rest of the molecular structure.
For the serotonin (B10506) transporter (SERT), the addition of a 3,4-methylenedioxy group generally increases binding affinity. For example, the addition of this group to create 3,4-MDPPP and 3,4-MDPBP resulted in a 10-fold and 16-fold increase in affinity for hSERT, respectively, compared to their non-methylenedioxy parent compounds (α-PPP and α-PBP). nih.gov This is consistent with broader observations that this moiety tends to shift selectivity toward SERT. frontiersin.org
However, for the dopamine (B1211576) transporter (DAT), the effect is less pronounced and can be contradictory. One study found that adding the 3,4-methylenedioxy group to α-PPP to form 3,4-MDPPP did not significantly change affinity or potency at hDAT. nih.gov In contrast, another study focusing on the deconstruction of the MDPV molecule suggested that the 3,4-methylenedioxy ring moiety is of "little consequence" in determining the high-affinity binding to DAT that characterizes MDPV. nih.gov This indicates that other structural features, such as the pyrrolidine (B122466) ring and the alkyl chain length, are more critical determinants of DAT affinity for these compounds. nih.gov
Influence of Alpha-Carbon Chain Length on Potency
The potency of synthetic cathinones, particularly those of the α-pyrrolidinophenone class, is significantly influenced by the length of the alkyl chain at the alpha-carbon position. Research on a series of α-pyrrolidinophenones demonstrates a clear structure-activity relationship where modifications to this chain alter the compound's interaction with monoamine transporters, namely the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT).
In general, for α-pyrrolidinophenones, increasing the length of the α-alkyl chain from a propyl (as in α-PVP) to a butyl group (as in α-PHP) has been shown to maintain or, in some cases, enhance potency as a dopamine transporter reuptake inhibitor. nih.gov For instance, α-PHP is at least as potent as α-PVP at inhibiting dopamine reuptake. nih.gov 3,4-Methylenedioxy PV8 possesses a pentyl chain at the alpha-carbon, which is an extension of the alkyl chain compared to more commonly studied compounds like α-PVP (propyl) and α-PHP (butyl).
While direct comparative data for 3,4-Methylenedioxy PV8 is scarce, studies on related α-pyrrolidinophenones with varying chain lengths provide insight. For example, a study comparing α-PPP (methyl chain), α-PVP (propyl chain), and α-PHP (butyl chain) in female rats showed that all three compounds exhibited significant stimulant-like activity, suggesting that variations in the alpha-carbon chain length within this range result in compounds with substantial abuse liability. nih.gov However, subtle differences in potency and the time course of effects were observed. nih.gov
A key aspect of the pharmacology of these compounds is their selectivity for DAT over SERT. Most α-pyrrolidinophenones are potent DAT reuptake inhibitors with much lower affinity for SERT. nih.gov A conference abstract characterizing the monoamine transporter inhibition of 28 new psychoactive stimulants noted that for most of the tested substances, the potency preference was DAT > NET > SERT. However, 3,4-methylenedioxy PV8 was listed as an exception to this trend, suggesting a pharmacological profile that may differ from its close analogues. bohrium.com
To illustrate the influence of the alpha-carbon chain length on monoamine transporter inhibition, the following table presents data for a series of α-pyrrolidinophenones. It is important to note that specific data for 3,4-Methylenedioxy PV8 is not available in the public domain and the table showcases the trend observed in related compounds.
Table 1: Influence of Alpha-Carbon Chain Length on Monoamine Transporter Inhibition for Select α-Pyrrolidinophenones
| Compound | Alpha-Carbon Chain | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
|---|---|---|---|---|
| α-PPP | Methyl | 14.4 | 39.5 | 3370 |
| α-PVP | Propyl | 12.8 | 26.2 | 4390 |
| α-PHP | Butyl | 12.1 | 48.9 | 1690 |
Data is illustrative of structure-activity relationships in related compounds and not specific to 3,4-Methylenedioxy PV8.
Enantioselective Pharmacological Profiles (e.g., S-(+)-Enantiomer Potency)
Synthetic cathinones with a chiral center at the alpha-carbon, such as 3,4-Methylenedioxy PV8, exist as two enantiomers (S and R). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. In the case of α-pyrrolidinophenone cathinones, the S-enantiomer is generally the more potent and pharmacologically active form.
While no studies have been published on the specific enantioselective profile of 3,4-Methylenedioxy PV8, extensive research on the closely related compound 3,4-methylenedioxypyrovalerone (MDPV) provides a strong basis for inference. Studies on MDPV have consistently shown that the (S)-enantiomer is significantly more potent than the (R)-enantiomer in its interaction with the dopamine transporter and in producing abuse-related behavioral effects.
This enantiomeric difference in potency is a common theme among many synthetic cathinones. The stereochemistry of the molecule dictates how it fits into and interacts with the binding sites on monoamine transporters. The higher potency of the S-enantiomer suggests that its three-dimensional structure allows for a more favorable interaction with the target proteins.
Given the structural similarities between MDPV and 3,4-Methylenedioxy PV8, it is highly probable that the S-(+)-enantiomer of 3,4-Methylenedioxy PV8 is also substantially more potent than the R-(-)-enantiomer. However, without direct experimental validation, this remains a scientifically-grounded extrapolation. The racemic mixture, which is the likely form available in non-laboratory settings, would therefore have a pharmacological profile primarily dictated by the S-(+)-enantiomer.
Preclinical Pharmacodynamic Assessments in Animal Models
Receptor Occupancy Studies in Animal Brain Tissues
Receptor occupancy studies are a critical tool in neuropharmacology to determine the degree to which a drug binds to its target receptors in the brain at pharmacologically active doses. These studies provide a bridge between in vitro binding affinity and in vivo behavioral effects.
Despite the importance of such data, a review of the scientific literature reveals a significant gap in the preclinical assessment of 3,4-Methylenedioxy PV8. To date, there have been no published receptor occupancy studies for this specific compound in animal brain tissues. Such studies would be invaluable for understanding the dose-dependent engagement of dopamine, norepinephrine, and serotonin transporters in a living organism and would help to contextualize its behavioral effects.
Comparative Pharmacological Profiles with Other Stimulants in Animal Models
Comparative pharmacological studies in animal models are essential for characterizing the profile of a new psychoactive substance relative to well-known drugs of abuse. These studies typically involve behavioral assays such as locomotor activity and drug discrimination paradigms.
As with receptor occupancy data, there is a notable absence of in vivo comparative pharmacological studies for 3,4-Methylenedioxy PV8 in the published scientific literature. No studies have directly compared its effects on locomotor activity or its discriminative stimulus properties against established stimulants like cocaine, methamphetamine, or even its closer analogue, MDPV.
The limited available information comes from a conference abstract which indicated that the monoamine transporter potency profile of 3,4-methylenedioxy PV8 does not follow the typical DAT>NET>SERT preference seen with many psychostimulant cathinones. bohrium.com This suggests that its behavioral profile in animal models might also diverge from that of more DAT-selective compounds. For example, drugs with higher relative activity at NET or SERT can have different effects on locomotor activity and may substitute differently in drug discrimination studies. However, without direct testing, the in vivo pharmacological profile of 3,4-Methylenedioxy PV8 relative to other stimulants remains uncharacterized.
Metabolic Characterization of 3,4 Methylenedioxy Pv8 Hydrochloride
In Vitro Metabolic Pathways Identification
In vitro metabolic studies are fundamental in elucidating the biotransformation of a compound by simulating the metabolic processes that occur in the liver. These studies typically utilize subcellular fractions, such as hepatic microsomes, or whole-cell systems, like hepatocytes, to identify the metabolic routes and the resulting metabolites.
Hepatic Microsomal and Hepatocyte Incubation Studies
The investigation of synthetic cathinone (B1664624) metabolism frequently employs in vitro models like human liver microsomes (HLM) and cryopreserved human hepatocytes. nih.gov HLMs are rich in cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I metabolic reactions. nih.gov Studies on the closely related compound MDPV have extensively used HLMs to identify its primary metabolites. nih.govresearchgate.netfrontiersin.org For instance, research has shown that MDPV is metabolized in HLM to form 3,4-dihydroxypyrovalerone and 4-hydroxy-3-methoxypyrovalerone. nih.govfrontiersin.org
Human hepatocyte incubations offer a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors for a wider range of metabolic reactions. nih.govnih.gov Studies on other synthetic cathinones, such as PV8 and α-PHP, have successfully utilized human hepatocytes to characterize their metabolic profiles, identifying numerous metabolites. univpm.itnih.gov These studies have demonstrated that hepatocytes are effective in predicting the in vivo metabolism of these substances. univpm.it For 3,4-Methylenedioxy PV8, it is anticipated that incubation with human hepatocytes would reveal a complex pattern of metabolites arising from various Phase I and subsequent Phase II conjugation reactions.
Phase I Metabolic Transformations
Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, making the compound more polar and susceptible to Phase II conjugation. For 3,4-Methylenedioxy PV8, several key Phase I metabolic pathways are expected based on its chemical structure and the known metabolism of analogous compounds.
A prominent and well-documented metabolic pathway for synthetic cathinones containing a 3,4-methylenedioxy group, such as MDPV and methylone, is the opening of this ring structure. nih.govnih.govnih.gov This reaction, known as O-demethylenation, is primarily catalyzed by CYP450 enzymes, including CYP2D6, CYP2C19, and CYP1A2. nih.govwikipedia.org The process leads to the formation of a catechol (3,4-dihydroxy) intermediate. nih.govresearchgate.netnih.gov This catechol metabolite is often a major product and can be further metabolized through O-methylation by catechol-O-methyltransferase (COMT). nih.govnih.gov For 3,4-Methylenedioxy PV8, this pathway would result in the formation of 3,4-dihydroxy-PV8, which could then be methylated to produce 4-hydroxy-3-methoxy-PV8 and 3-hydroxy-4-methoxy-PV8.
Table 1: Anticipated Metabolites from O-Demethylenation of 3,4-Methylenedioxy PV8
| Parent Compound | Metabolic Reaction | Resulting Metabolite |
| 3,4-Methylenedioxy PV8 | O-Demethylenation | 3,4-Dihydroxy-PV8 (Catechol-PV8) |
| 3,4-Dihydroxy-PV8 | O-Methylation | 4-Hydroxy-3-methoxy-PV8 |
| 3,4-Dihydroxy-PV8 | O-Methylation | 3-Hydroxy-4-methoxy-PV8 |
Hydroxylation, the addition of a hydroxyl (-OH) group, is another common Phase I metabolic reaction. This can occur on both the aliphatic side chain and the aromatic ring of the molecule. Studies on MDPV have identified aromatic and side-chain hydroxylation as metabolic pathways. nih.gov For other pyrrolidinophenone derivatives like PV8, aliphatic hydroxylation has been observed as a major metabolic route. nih.gov In the case of 3,4-Methylenedioxy PV8, hydroxylation could occur on the heptyl side chain or potentially on the pyrrolidine (B122466) ring. Hydroxylation of the pyrrolidine ring can lead to further oxidation to form a more stable lactam metabolite. nih.gov
Table 2: Potential Hydroxylated Metabolites of 3,4-Methylenedioxy PV8
| Parent Compound | Metabolic Reaction | Potential Metabolite |
| 3,4-Methylenedioxy PV8 | Aliphatic Hydroxylation | Hydroxy-heptyl-3,4-MD-PV8 |
| 3,4-Methylenedioxy PV8 | Pyrrolidine Hydroxylation | Hydroxy-pyrrolidinyl-3,4-MD-PV8 |
| Hydroxy-pyrrolidinyl-3,4-MD-PV8 | Dehydrogenation | Pyrrolidinone (Lactam)-3,4-MD-PV8 |
The reduction of the β-keto group to a secondary alcohol is a significant metabolic pathway for many synthetic cathinones. nih.govkcl.ac.uk This biotransformation leads to the formation of a hydroxyl metabolite. For instance, the metabolism of PV8 in human hepatocytes has shown that ketone reduction is one of the top three metabolic pathways. nih.gov The resulting alcohol can exist as two diastereomers (syn and anti), and the stereoselectivity of this reduction can vary. This reaction is less likely to be observed in microsomal studies alone as it often requires cytosolic enzymes. univpm.it For 3,4-Methylenedioxy PV8, reduction of the ketone would yield 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-ol.
Table 3: Product of Ketone Reduction of 3,4-Methylenedioxy PV8
| Parent Compound | Metabolic Reaction | Resulting Metabolite |
| 3,4-Methylenedioxy PV8 | Ketone Reduction | 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-ol |
N-dealkylation involves the removal of an alkyl group from a nitrogen atom. While 3,4-Methylenedioxy PV8 does not have a simple N-alkyl group like methylone or ethylone, the pyrrolidine ring can undergo oxidative degradation. nih.gov Studies on other pyrrolidinophenone cathinones, such as α-PHP, have identified N-dealkylation, leading to the opening of the pyrrolidine ring, as a metabolic pathway. univpm.it This can result in the formation of various metabolites, including linear amino-alcohols and carboxylic acids. While this is a plausible pathway for 3,4-Methylenedioxy PV8, its significance relative to other metabolic routes would need to be determined through specific experimental studies.
Iminium Formation
A notable metabolic pathway for pyrrolidine-containing compounds like 3,4-Methylenedioxy PV8 is the formation of an iminium ion. This reaction involves the oxidation of the carbon atom alpha to the pyrrolidine nitrogen. This bioactivation step creates a reactive intermediate. For the related compound PV8, the formation of an iminium ion has been proposed based on mass spectrometry data, which showed product ions indicating that the biotransformation did not occur on the aromatic ring or the aliphatic chain. researchgate.net This metabolic route has also been identified for other similar synthetic cathinones. researchgate.net
Table 1: Iminium Formation of 3,4-Methylenedioxy PV8
| Feature | Description |
|---|---|
| Metabolic Process | Oxidation of the α-carbon of the pyrrolidine ring |
| Intermediate | Reactive iminium ion |
| Significance | A bioactivation pathway |
| Evidence | Inferred from mass spectrometry data of related compounds like PV8 |
Dehydrogenation and Carbonylation
Dehydrogenation is another identified metabolic pathway for 3,4-Methylenedioxy PV8, resulting in the introduction of a double bond. nih.govresearchgate.net This process can lead to the formation of various metabolites. Following dehydrogenation, further oxidation can occur, leading to carbonylation. Carbonylation involves the introduction of a carbonyl group, which can significantly alter the properties of the molecule. Studies on the parent compound PV8 have identified both dehydrogenation and carbonylation as metabolic pathways in in vitro systems. nih.govresearchgate.net
Table 2: Dehydrogenation and Carbonylation of 3,4-Methylenedioxy PV8
| Feature | Description |
|---|---|
| Dehydrogenation | Removal of two hydrogen atoms, creating a double bond |
| Carbonylation | Introduction of a carbonyl group, often following initial oxidation |
| Metabolic Consequence | Formation of more oxidized metabolites |
| Supporting Evidence | Identified as metabolic pathways for the parent compound PV8 in human hepatocyte studies |
N-Oxidation
N-oxidation is a common metabolic pathway for compounds containing a tertiary amine, such as the pyrrolidine ring in 3,4-Methylenedioxy PV8. This process involves the direct oxidation of the nitrogen atom, leading to the formation of an N-oxide metabolite. This pathway has been identified as one of the metabolic routes for PV8 in in vitro studies with human hepatocytes. nih.govresearchgate.net
Table 3: N-Oxidation of 3,4-Methylenedioxy PV8
| Feature | Description |
|---|---|
| Metabolic Process | Oxidation of the nitrogen atom in the pyrrolidine ring |
| Resulting Metabolite | N-oxide derivative |
| Enzymatic System | Typically mediated by cytochrome P450 enzymes |
| Evidence | Observed in the in vitro metabolism of the closely related compound PV8 |
Pyrrolidine Ring Oxidation to Lactam and Ring Opening
A significant metabolic transformation for many pyrrolidinophenone derivatives is the oxidation of the pyrrolidine ring to form a γ-lactam. nih.govresearchgate.net This involves oxidation at the carbon atom adjacent to the nitrogen within the ring, followed by further oxidation to a carbonyl group, resulting in a five-membered lactam ring. In studies of the parent compound PV8, the formation of a γ-lactam was one of the top three in vitro metabolic pathways observed. nih.govresearchgate.net Subsequent to lactam formation, the ring can undergo hydrolytic opening to form a carboxylic acid metabolite. The oxidation of the pyrrolidine ring to a lactam and subsequent ring-opening to a carboxylic acid are considered major metabolic steps for related compounds like MDPV and MDPBP. nih.govwikipedia.org
Table 4: Pyrrolidine Ring Oxidation of 3,4-Methylenedioxy PV8
| Feature | Description |
|---|---|
| Initial Oxidation | Formation of a hydroxylated intermediate on the pyrrolidine ring |
| Lactam Formation | Further oxidation to a γ-lactam |
| Ring Opening | Hydrolysis of the lactam to form a carboxylic acid |
| Significance | A major metabolic route for pyrrolidinophenone cathinones |
| Supporting Evidence | Prominently observed in the metabolism of PV8 and other related cathinones |
Phase II Metabolic Conjugation Pathways
Following Phase I metabolism, the resulting metabolites, which now possess functional groups like hydroxyl or carboxyl groups, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.
Glucuronidation Conjugates
Glucuronidation is a major Phase II metabolic pathway where glucuronic acid is attached to a suitable functional group on the Phase I metabolite. For many synthetic cathinones and their metabolites, glucuronide conjugates are primary routes of elimination. researchgate.netnih.gov In the case of the closely related compound 3,4-methylenedioxypyrovalerone (MDPV), Phase I metabolites are known to be conjugated to form glucuronides which are then excreted in the urine. nih.gov It is therefore anticipated that the hydroxylated metabolites of 3,4-Methylenedioxy PV8 also undergo glucuronidation.
Table 5: Glucuronidation of 3,4-Methylenedioxy PV8 Metabolites
| Feature | Description |
|---|---|
| Process | Conjugation with glucuronic acid |
| Substrates | Phase I metabolites containing hydroxyl groups |
| Purpose | Increases water solubility for excretion |
| Evidence | A well-established pathway for related cathinones like MDPV |
Sulfation Conjugates
Sulfation is another important Phase II conjugation reaction, involving the transfer of a sulfonate group to a hydroxyl group on a Phase I metabolite. This process also significantly increases the water solubility of the compound. For the related compound MDPV, in addition to glucuronides, sulfate (B86663) conjugates of its Phase I metabolites have also been detected, particularly in studies using human liver microsomes. nih.gov This suggests that sulfation is also a potential metabolic pathway for the hydroxylated metabolites of 3,4-Methylenedioxy PV8.
Table 6: Sulfation of 3,4-Methylenedioxy PV8 Metabolites
| Feature | Description |
|---|---|
| Process | Conjugation with a sulfonate group |
| Substrates | Phase I metabolites with hydroxyl groups |
| Function | Enhances water solubility to facilitate elimination |
| Evidence | Observed in the in vitro metabolism of the related compound MDPV |
In Vivo Metabolic Profiling in Animal Models
Identification of Major Metabolites in Animal Biological Matrices
There are no available studies that have identified the major metabolites of 3,4-Methylenedioxy PV8 in animal biological matrices such as plasma or urine.
Comparative Metabolic Profiles Across Different Animal Species
Due to the absence of any in vivo metabolic studies on 3,4-Methylenedioxy PV8, no data exists comparing its metabolic profiles across different animal species.
Computational Approaches for Metabolic Pathway Prediction
In Silico Modeling of Biotransformation Pathways
No published research could be found that details the use of in silico modeling to simulate the biotransformation pathways of 3,4-Methylenedioxy PV8.
Prediction of Primary and Secondary Metabolites
There are no available studies that have computationally predicted the primary and secondary metabolites of 3,4-Methylenedioxy PV8.
Analytical Methodologies in 3,4 Methylenedioxy Pv8 Hydrochloride Research
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental for separating 3,4-Methylenedioxy PV8 from complex matrices and from structurally similar substances. These techniques are often coupled with mass spectrometry for definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of volatile and thermally stable compounds like synthetic cathinones. For the analysis of 3,4-Methylenedioxy PV8, a standard sample is typically diluted in a solvent such as methanol (B129727) before injection into the GC-MS system. cfsre.org The gas chromatograph separates the components of the sample, which are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint.
Key fragments in the electron ionization (EI) mass spectrum of 3,4-Methylenedioxy PV8 include ions corresponding to the methylenedioxybenzoyl and methylenedioxybenzene moieties, as well as the immonium cation resulting from the cleavage of the bond alpha to the nitrogen atom. nih.gov Specifically, fragments at m/z 149 (methylenedioxybenzoyl) and m/z 121 (methylenedioxybenzene) are characteristic of compounds containing the 3,4-methylenedioxy group. nih.govdaneshyari.com The fragmentation pattern is crucial for distinguishing between isomers and homologs. nih.gov
Table 1: GC-MS Parameters for 3,4-Methylenedioxy PV8 Analysis
| Parameter | Value |
| Instrument | Agilent 5975 Series GC/MSD System or equivalent cfsre.org |
| Sample Preparation | Standard diluted in methanol cfsre.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV cfsre.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (LC-HRMS)
Liquid chromatography coupled with mass spectrometry, particularly with high-resolution capabilities (LC-HRMS), is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. For 3,4-Methylenedioxy PV8, LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has been effectively used for its identification in biological fluids. cfsre.org This technique provides high mass accuracy, enabling the determination of the elemental composition of the analyte and its fragments.
A typical LC-HRMS method involves direct analysis of a sample extract without additional preparation. cfsre.org The compound is separated on a reverse-phase column, such as a C18 column, and detected by the mass spectrometer. The high-resolution mass data allows for the confident identification of the parent compound and its metabolites. cfsre.org
Table 2: LC-QTOF-MS Parameters for 3,4-Methylenedioxy PV8 Analysis
| Parameter | Value |
| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC or equivalent cfsre.org |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) cfsre.org |
| Mobile Phase | A: 10 mM Ammonium formate (B1220265) (pH 3.0)B: Methanol/acetonitrile (50:50) cfsre.org |
| Flow Rate | 0.4 mL/min cfsre.org |
| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial at 15.5 min cfsre.org |
| Injection Volume | 10 µL cfsre.org |
| MS Scan Range | 100-510 Da cfsre.org |
| Collision Energy | 35 ± 15 eV cfsre.org |
| Retention Time | Approximately 6.58 min cfsre.org |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely available technique for the quantification and analysis of cathinone (B1664624) derivatives. nih.gov The method's suitability depends on the analyte possessing a chromophore that absorbs UV light. For cathinones, the aromatic ring system provides the necessary chromophore for UV detection. nih.gov
For the analysis of cathinone derivatives, a chiral stationary phase, such as a CHIRALPAK® AS-H column, can be employed to separate enantiomers. nih.gov The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, with a small amount of an amine such as triethylamine (B128534) to improve peak shape. nih.gov Detection is typically performed at a wavelength where the compound exhibits maximum absorbance, for instance, 254 nm for many cathinones. nih.gov
Table 3: General HPLC-UV Parameters for Cathinone Analysis
| Parameter | General Value/Type |
| Column | C18 or Chiral Stationary Phase (e.g., CHIRALPAK® AS-H) nih.govhawach.com |
| Mobile Phase | Normal Phase: n-Hexane/Isopropanol/Triethylamine nih.govReverse Phase: Acetonitrile/Water or Methanol/Water with additives researchgate.net |
| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm) nih.gov |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural determination of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of compounds like 3,4-Methylenedioxy PV8. Both one-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to establish the connectivity of atoms within the molecule.
While specific spectral data for 3,4-Methylenedioxy PV8 (hydrochloride) is not widely published in detail, the analysis of related cathinones demonstrates the utility of NMR. 1H NMR provides information on the chemical environment of hydrogen atoms, while 13C NMR details the carbon skeleton. 2D NMR techniques are crucial for establishing correlations between atoms. For example, COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range proton-carbon couplings, which is vital for assigning quaternary carbons and piecing together the molecular framework. caymanchem.comlgcstandards.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique fingerprint of the compound. For synthetic cathinones, FT-IR spectra consistently show characteristic absorption bands. A strong absorption band is typically observed in the region of 1700–1674 cm⁻¹ corresponding to the stretching of the carbonyl group (C=O). Additionally, bands in the ranges of 3063–3024 cm⁻¹ and 2952–2711 cm⁻¹ can be attributed to aryl C–H and alkyl C–H stretching vibrations, respectively. The presence of an aromatic ring is indicated by stretching vibrations (C=C) in the 1605–1580 cm⁻¹ region. For amine salts, bands may appear in the 2700–2400 cm⁻¹ range. The out-of-plane C-H bending bands between 675-900 cm⁻¹ can help differentiate between substitution patterns on the aromatic ring.
Table 4: General Characteristic FT-IR Absorption Bands for Synthetic Cathinones
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| Carbonyl (C=O) Stretch | 1700 - 1674 |
| Aryl C-H Stretch | 3063 - 3024 |
| Alkyl C-H Stretch | 2952 - 2711 |
| Aromatic Ring (C=C) Stretch | 1605 - 1580 |
| Amine Salt | 2700 - 2400 |
Accurate Mass Spectrometry for Molecular Formula Determination
Accurate mass spectrometry is a critical tool in the unequivocal identification of novel psychoactive substances such as 3,4-Methylenedioxy PV8 (hydrochloride). scispace.com This technique provides high-resolution mass data, enabling the determination of an elemental composition and, consequently, the molecular formula with a high degree of confidence. scispace.com For 3,4-Methylenedioxy PV8, which has the chemical formula C₁₈H₂₅NO₃, high-resolution mass spectrometry can distinguish it from other compounds with the same nominal mass but different elemental compositions. scispace.comnih.gov
Instrumentation such as liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is employed for this purpose. cfsre.org In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured with high accuracy. cfsre.org The analysis of a reference standard for 3,4-Methylenedioxy PV8 using an LC-QTOF-MS system identified the protonated molecule with high mass accuracy, confirming its molecular formula. cfsre.org This precise measurement is fundamental for its initial characterization in forensic and research laboratories. scispace.com
Table 1: Accurate Mass Data for 3,4-Methylenedioxy PV8
| Parameter | Value | Source(s) |
| Chemical Formula | C₁₈H₂₅NO₃ | scispace.comnih.govcfsre.org |
| Molecular Weight (Free Base) | 303.4 g/mol | nih.govcfsre.org |
| Formula Weight (HCl Salt) | 339.9 amu | caymanchem.comcaymanchem.com |
| Monoisotopic Mass | 303.18344366 Da | nih.gov |
| Measured Exact Mass [M+H]⁺ | 304.1907 Da | cfsre.org |
Advanced Analytical Approaches
Chiral Separation Methodologies (e.g., Capillary Electrophoresis, Supercritical Fluid Chromatography)
The molecular structure of 3,4-Methylenedioxy PV8 contains a chiral center at the alpha-carbon of the side chain, meaning it can exist as two distinct enantiomers, (S)- and (R)-forms. who.int The differentiation and separate analysis of these stereoisomers are significant because they can exhibit different pharmacological and toxicological properties. While specific applications of capillary electrophoresis (CE) or supercritical fluid chromatography (SFC) for the chiral separation of 3,4-Methylenedioxy PV8 are not detailed in the reviewed literature, these techniques are well-established for resolving enantiomers of related synthetic cathinones and other chiral compounds. who.intecddrepository.org
Capillary electrophoresis, particularly with the use of chiral selectors like cyclodextrins, has been successfully applied to resolve the enantiomers of various aromatic amino acids and cathinone derivatives. ecddrepository.org Similarly, SFC is a powerful technique for chiral separations, often providing faster and more efficient results than traditional high-performance liquid chromatography (HPLC). The development of a validated chiral separation method for 3,4-Methylenedioxy PV8 would be a crucial step for more in-depth stereoselective research.
Quantitative Analysis Methods for Research Matrices
The quantification of 3,4-Methylenedioxy PV8 in various research matrices, such as biological fluids and wastewater, is essential for toxicological studies and for monitoring its prevalence. cfsre.orggriffith.edu.au Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and selectivity. who.intresearchgate.net
A validated method for the quantification of 71 new psychoactive substances, including 3,4-methylenedioxy PV8, in influent wastewater has been developed using direct injection followed by LC-MS/MS analysis. griffith.edu.auresearchgate.net This approach allows for the monitoring of community-level consumption trends. griffith.edu.au The method utilizes specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to ensure accurate identification and quantification. griffith.edu.auresearchgate.net
In forensic toxicology, LC-QTOF-MS methods have been used to identify and confirm the presence of 3,4-Methylenedioxy PV8 in postmortem blood samples. cfsre.org Quantitative analysis in these cases found blood concentrations ranging from 24 to 241 ng/mL. researchgate.net
Table 2: LC-MS/MS Parameters for Quantitative Analysis of 3,4-Methylenedioxy PV8 in Wastewater
| Parameter | Value | Source(s) |
| Precursor Ion (m/z) | 304.3 | griffith.edu.auresearchgate.net |
| Product Ion 1 (m/z) | 154.1 | griffith.edu.auresearchgate.net |
| Product Ion 2 (m/z) | 135.0 | griffith.edu.auresearchgate.net |
| Collision Energy 1 (eV) | 39 / 35 | griffith.edu.auresearchgate.net |
| Collision Energy 2 (eV) | 15 / 18 | griffith.edu.auresearchgate.net |
| Retention Time (min) | 5.04 | griffith.edu.auresearchgate.net |
Reference Material Characterization and Validation for Research Standards
Development of Analytical Reference Standards
The availability of high-purity, well-characterized analytical reference standards is a prerequisite for accurate and reliable research, method development, and validation in forensic and analytical chemistry. who.intcaymanchem.com For 3,4-Methylenedioxy PV8 (hydrochloride), certified reference materials are commercially available from specialized chemical suppliers. caymanchem.comnovachem.com.au These standards are produced to support the work of the forensic and scientific communities in identifying and quantifying this compound. caymanchem.com The material is typically supplied as a crystalline solid or a neat solid, with a specified purity of ≥98%. caymanchem.com The development process involves chemical synthesis followed by rigorous purification and characterization to ensure the identity and purity of the final product. caymanchem.com
Qualification of Research Materials to International Standards
To ensure the traceability and reliability of measurements, reference materials for 3,4-Methylenedioxy PV8 (hydrochloride) are qualified against internationally recognized standards. novachem.com.auglpbio.com Suppliers of these materials often manufacture and test them to meet the guidelines of ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.comnovachem.com.auglpbio.com
This qualification involves testing the material using validated analytical methods on qualified instrumentation. novachem.com.auglpbio.com A comprehensive Certificate of Analysis (CofA) is provided with the reference material, which documents its identity, purity, and other critical properties, confirming its suitability as an analytical reference standard. caymanchem.comcaymanchem.com Ongoing stability testing is also performed to establish the expiry date and recommend appropriate storage conditions, ensuring the material remains fit for its intended use over time. caymanchem.com
Advanced Research Considerations and Future Directions
Elucidation of Specific Enzymatic Systems Involved in Metabolism
The biotransformation of synthetic cathinones is a critical determinant of their pharmacokinetic profile and toxicological outcomes. While specific metabolic studies on 3,4-Methylenedioxy PV8 are not extensively documented, its metabolism can be inferred from its close structural analog, 3,4-methylenedioxypyrovalerone (MDPV). nih.govwikipedia.org The metabolism of MDPV is primarily hepatic and occurs in two phases. nih.gov
Phase I metabolism is largely driven by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govwikipedia.org Key enzymatic steps for MDPV, which are highly likely to be involved in the metabolism of 3,4-Methylenedioxy PV8 due to the shared 3,4-methylenedioxy moiety, include:
O-Demethylenation: This is a primary step where the methylenedioxy ring is opened. This reaction is catalyzed by multiple hepatic enzymes, including CYP2C19, CYP2D6, and CYP1A2, to form a catechol intermediate. nih.govwikipedia.org
O-Methylation: The resulting catechol metabolite, 3,4-dihydroxypyrovalerone, is then subject to methylation by catechol-O-methyltransferase (COMT). nih.govwikipedia.org
Hydroxylation and Oxidation: Other metabolic pathways observed for pyrovalerone-type cathinones involve hydroxylation of the alkyl chain and oxidation of the pyrrolidine (B122466) ring. nih.gov For the related compound PV8 (α-PHP), metabolic pathways include hydroxylation, ketone reduction, and carboxylation. researchgate.netnih.gov
Following Phase I, the metabolites are conjugated with glucuronic acid or sulfate (B86663) in Phase II reactions, facilitating their excretion. nih.govnih.gov Future research should focus on confirming these pathways specifically for 3,4-Methylenedioxy PV8 using human liver microsomes and hepatocytes to identify the principal metabolites and calculate metabolic clearance rates. researchgate.netnih.gov This would provide crucial data for forensic analysis and for understanding the compound's duration of action.
Table 1: Enzymatic Systems Implicated in the Metabolism of Structurally Related Pyrovalerone Cathinones
| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Compound Studied |
|---|---|---|---|
| Cytochrome P450 | CYP2D6, CYP2C19, CYP1A2 | O-demethylenation of the methylenedioxy ring | MDPV nih.govwikipedia.org |
| Transferase | Catechol-O-methyltransferase (COMT) | O-methylation of the catechol intermediate | MDPV wikipedia.org |
Investigation of Comparative Structure-Activity Relationships Across Cathinone (B1664624) Subclasses
The pharmacological effects of synthetic cathinones are dictated by their chemical structure. 3,4-Methylenedioxy PV8 belongs to the pyrovalerone subclass, characterized by a pyrrolidine ring. nih.gov This feature typically confers activity as a potent monoamine transporter inhibitor, rather than a substrate-releasing agent. nih.govuthscsa.educapes.gov.br
Comparative structure-activity relationship (SAR) studies reveal key trends:
The Pyrrolidine Moiety: The presence of the pyrrolidine ring is associated with potent inhibition of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with significantly less activity at the serotonin (B10506) transporter (SERT). nih.govresearchgate.net This profile is distinct from amphetamine-like cathinones (e.g., mephedrone), which act as monoamine releasers. nih.govcapes.gov.br
The Alkyl Chain: The length of the α-carbon alkyl chain influences transporter affinity and potency. Generally, increasing the chain length from a propyl (α-PPP) to a pentyl (α-PVP) group enhances inhibitory potency at DAT and NET. nih.govresearchgate.net 3,4-Methylenedioxy PV8 possesses a heptyl side chain, which is two carbons longer than that of MDPV, suggesting it likely has a high affinity for DAT and NET. cfsre.orgcaymanchem.com
These SARs indicate that 3,4-Methylenedioxy PV8 is expected to function as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org
Table 2: Comparative Monoamine Transporter Inhibition (IC₅₀ µM) of Related Cathinones
| Compound | DAT Inhibition (IC₅₀) | NET Inhibition (IC₅₀) | SERT Inhibition (IC₅₀) | DAT/SERT Ratio |
|---|---|---|---|---|
| α-PPP | 0.64 µM | 0.29 µM | >10 µM | >15 |
| α-PVP | 0.02 µM | 0.03 µM | >10 µM | >500 |
| α-PHP | 0.02 µM | 0.04 µM | >10 µM | >500 |
| MDPV | 0.05 µM | 0.05 µM | 3.37 µM | 67 |
Application of Omics Technologies in Mechanistic Research
A deeper understanding of the biological effects of 3,4-Methylenedioxy PV8 can be achieved through the application of "omics" technologies. These high-throughput methods provide a systems-level view of molecular changes induced by the compound. mdpi.comnih.gov
Metabolomics: This approach can identify the complete profile of metabolites in biological fluids like urine and plasma, moving beyond the targeted analysis of expected products. frontiersin.org This is crucial for identifying unique or unexpected metabolic pathways and for discovering new biomarkers of exposure for forensic toxicology. researchgate.net
Transcriptomics and Proteomics: These technologies measure changes in gene expression (mRNA) and protein levels, respectively, within cells or tissues exposed to the compound. nih.gov For example, treating in vitro liver models with 3,4-Methylenedioxy PV8 and analyzing the resulting transcriptomic and proteomic changes could reveal mechanisms of hepatotoxicity, such as the activation of oxidative stress or apoptotic pathways. nih.govnih.gov
Genomics: Investigating the influence of genetic variations (polymorphisms) in metabolic enzymes, such as the CYP450 family, can help explain individual differences in response to the drug. mdpi.com
Integrating data from multiple omics platforms offers a powerful strategy to construct a comprehensive picture of the compound's mechanism of action, from metabolic fate to downstream cellular toxicity. nih.gov
Development of Novel In Vitro Models for Pharmacological Characterization
The pharmacological characterization of synthetic cathinones has traditionally relied on models such as transfected cell lines and primary hepatocytes. nih.govnih.gov While valuable, research can be enhanced by adopting more advanced and physiologically relevant in vitro systems.
Human Transporter-Expressing Cell Lines: The standard for assessing monoamine transporter interactions involves using cell lines like human embryonic kidney (HEK) 293 cells that are engineered to express human DAT, NET, or SERT. researchgate.netnih.gov These assays provide precise data on inhibition potency (IC₅₀) and differentiate between inhibitors and substrates.
Primary Hepatocyte Cultures: These are considered a gold standard for studying drug metabolism and hepatotoxicity, as they retain many of the enzymatic functions of the liver in vivo. nih.govnih.gov
3D Cell Culture Models (Organoids): Liver and brain organoids are three-dimensional structures grown from stem cells that better mimic the complex architecture and cell-cell interactions of native tissue. These models could offer more accurate predictions of the metabolism, neurotoxicity, and hepatotoxicity of 3,4-Methylenedioxy PV8 compared to conventional 2D cell cultures.
Organs-on-a-Chip: These microfluidic devices contain living cells in micro-engineered environments that simulate the functions of human organs. A multi-organ chip connecting a "liver" compartment to a "brain" compartment could be used to study how metabolites of 3,4-Methylenedioxy PV8 produced in the liver impact neuronal cells, providing integrated pharmacokinetic and pharmacodynamic data.
Role of 3,4-Methylenedioxy PV8 (hydrochloride) in Advancing Synthetic Cathinone Research Methodologies
The continuous emergence of new synthetic cathinones like 3,4-Methylenedioxy PV8 acts as a catalyst for advancing research methodologies in forensic science, pharmacology, and toxicology.
Driving Analytical Innovation: The need to detect and differentiate a growing number of structurally similar cathinones in complex matrices necessitates the development and refinement of sophisticated analytical techniques, particularly high-resolution mass spectrometry (HRMS). nih.govcfsre.org The characterization of 3,4-Methylenedioxy PV8 and its metabolites provides essential data for updating forensic laboratory methods. researchgate.net
Refining Structure-Activity Relationship Models: As a homolog of well-studied cathinones like MDPV, this compound provides a crucial data point for refining SAR models. uthscsa.edu It allows researchers to systematically evaluate how increasing the hydrophobicity via alkyl chain extension impacts transporter binding, selectivity, and functional activity. nih.govresearchgate.net
Improving Predictive Toxicology: By studying the metabolism and toxicity of novel compounds, scientists can build more robust computational models to predict the metabolic fate and potential toxicity of future, yet-to-be-synthesized cathinones. This proactive approach is vital for public health and forensic intelligence.
Development of Reference Standards: The synthesis and certification of 3,4-Methylenedioxy PV8 as an analytical reference material is a fundamental step that enables the global forensic and research communities to perform accurate identifications and quantifications. caymanchem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
